1,2,3,4-tetrachlorobutane chemical properties and structure
1,2,3,4-tetrachlorobutane chemical properties and structure
An In-depth Technical Guide to 1,2,3,4-Tetrachlorobutane (B46602): Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1,2,3,4-tetrachlorobutane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
1,2,3,4-tetrachlorobutane is a chlorinated alkane, specifically a butane (B89635) derivative where chlorine atoms have substituted hydrogen atoms at positions 1, 2, 3, and 4.[1][2][3] Its chemical formula is C₄H₆Cl₄.[1][4] The presence of two chiral centers at carbons 2 and 3 gives rise to stereoisomerism, resulting in three distinct stereoisomers: a meso compound and a pair of enantiomers (the dl- or racemic form).[4][5]
The meso form possesses an internal plane of symmetry, rendering it achiral despite having stereogenic centers.[5] This symmetry also allows for a more ordered crystal lattice, resulting in a significantly higher melting point compared to the racemic mixture.[4][5]
Key Identifiers:
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CAS Number: 3405-32-1 (for the general compound), 28507-96-2 (for the meso or rel-(2R,3S)-form)[1][4][6]
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InChIKey: IXZVKECRTHXEEW-UHFFFAOYSA-N[1]
Caption: 2D structure of 1,2,3,4-tetrachlorobutane.
Caption: Stereoisomers of 1,2,3,4-tetrachlorobutane.
Physicochemical Properties
The physical and chemical properties of 1,2,3,4-tetrachlorobutane are summarized in the table below. Note that some values are estimated, and physical properties like melting point differ significantly between stereoisomers.
| Property | Value | Source |
| Molecular Weight | 195.9 g/mol | [1][4] |
| Exact Mass | 195.919411 Da | [1][8] |
| Monoisotopic Mass | 193.922361 Da | [1] |
| Density | 1.3920 - 1.4068 g/cm³ (estimate) | [2][8] |
| Boiling Point | ~191.03 °C (estimate) | [8] |
| Melting Point | meso form: ~73 °C | [4][5] |
| dl-form: ≤ 0 °C (liquid at room temp) | [4] | |
| General (estimate): 28.17 °C | [8][9] | |
| XLogP3 | 2.7 | [2][8] |
| Appearance | Colorless liquid or white powder/crystals | [9] |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. |
Reactivity and Chemical Behavior
As a chlorinated hydrocarbon, 1,2,3,4-tetrachlorobutane exhibits reactivity typical of alkyl halides. Its electrophilic nature, enhanced by the presence of four chlorine atoms, makes it susceptible to nucleophilic attack.[4]
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Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles. For example, hydrolysis with a base can yield alcohol derivatives.[4]
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Elimination Reactions: Under appropriate conditions, it can undergo dehydrochlorination to form alkenes.[5]
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Reductive Dechlorination: Reaction with reducing agents can lead to the formation of less chlorinated butanes.[5]
The compound is utilized as a chemical intermediate in organic synthesis for producing other chlorinated compounds and has been studied for its potential applications in polymer chemistry.[4][5]
Caption: Generalized nucleophilic substitution pathway.
Experimental Protocols
Synthesis
The primary industrial synthesis of 1,2,3,4-tetrachlorobutane involves the liquid-phase chlorination of dichlorobutene (B78561) isomers.[4]
Protocol: Synthesis from 3,4-dichloro-1-butene (B1205564)
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Reaction Setup: A reactant solution containing 3,4-dichloro-1-butene is charged into a suitable reaction vessel.[10] The inner surface of the vessel should be made of a material resistant to chlorine and HCl, such as glass or appropriately lined metal.[10]
-
Chlorination: Chlorine gas is introduced directly into the reactant solution.[4][10] The reaction is typically carried out in the liquid phase.
-
Temperature Control: The reaction temperature is maintained between 50°C and 100°C.[11] Operating above 70°C keeps the desired meso-isomer in a liquid state, which can be advantageous.[11]
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Reaction Control: To favor the formation of the meso-isomer and minimize the production of higher chlorinated by-products, it is crucial to maintain a low concentration of chlorine throughout the reaction.[4][11] This can be achieved by controlling the rate of chlorine addition.
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Workup and Purification: After the reaction is complete, the mixture is purged with an inert gas to remove any unreacted chlorine.[11] The product mixture contains the meso-isomer, the dl-isomer, and more highly chlorinated byproducts.[11]
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Crystallization: The desired meso-1,2,3,4-tetrachlorobutane can be crystallized from the solution by adding a solvent like isopropyl alcohol and cooling the mixture.[11] The crystals are then filtered and washed to yield a high-purity product.[11]
Caption: Experimental workflow for synthesis.
Analytical Methods
A variety of analytical techniques are employed to characterize 1,2,3,4-tetrachlorobutane and its isomers:
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Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the components of the reaction mixture and confirm their molecular weight and fragmentation patterns.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure and differentiating between stereoisomers by analyzing chemical shifts and coupling constants.[5][6]
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Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups and vibrational modes of the molecule.[1]
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X-ray Crystallography: This is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state, providing unambiguous stereochemical assignments and detailed geometric data for the meso-isomer.[5]
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High-Performance Liquid Chromatography (HPLC): Can be used to separate the meso and racemic forms based on their differing polarities.[5]
Safety and Handling
1,2,3,4-Tetrachlorobutane is classified as harmful. The GHS signal word is "Warning".[1][4]
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It is an irritant.[1][4]
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Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.
References
- 1. 1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1,2,3,4-TETRACHLOROBUTANE | 3405-32-1 [chemicalbook.com]
- 4. Buy 1,2,3,4-Tetrachlorobutane | 3405-32-1 [smolecule.com]
- 5. Buy (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]
- 6. rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1,2,3,4-tetrachlorobutane (C4H6Cl4) [pubchemlite.lcsb.uni.lu]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
